

# An In-depth Technical Guide to Methyl 4-(cyanoacetyl)benzoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 4-(cyanoacetyl)benzoate

Cat. No.: B1331329

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of **Methyl 4-(cyanoacetyl)benzoate**, a valuable building block in organic synthesis.

## Chemical Structure and Formula

**Methyl 4-(cyanoacetyl)benzoate** is an organic compound featuring a central benzene ring substituted with a methyl ester group and a cyanoacetyl group at the para position.

Chemical Structure:

Molecular Formula: C<sub>11</sub>H<sub>9</sub>NO<sub>3</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)

IUPAC Name: methyl 4-(2-cyanoacetyl)benzoate[\[1\]](#)

CAS Number: 69316-08-1[\[1\]](#)[\[2\]](#)[\[3\]](#)

Synonyms: 3-Oxo-3-[4-(methoxycarbonyl)phenyl]propanenitrile, Methyl 4-cyanoacetylbenzoate[\[1\]](#)

## Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-(cyanoacetyl)benzoate** is presented in the table below for easy reference.

| Property          | Value                                          | Source                                                      |
|-------------------|------------------------------------------------|-------------------------------------------------------------|
| Molecular Weight  | 203.19 g/mol                                   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance        | Beige flaky crystals                           | <a href="#">[4]</a>                                         |
| Melting Point     | 171-173 °C                                     | <a href="#">[4]</a>                                         |
| Molecular Formula | C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub> | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| CAS Number        | 69316-08-1                                     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |

## Synthesis Protocol

A general and detailed experimental procedure for the synthesis of **Methyl 4-(cyanoacetyl)benzoate** is outlined below.[\[4\]](#)

Reaction Scheme:

Experimental Protocol:

- Reagents and Materials:
  - Cyanoacetic acid (1.7 g, 20 mmol, 2 eq.)
  - Magnesium sulfate (0.2 mg)
  - 2,2'-bipyridine (approx. 1 mg)
  - Tetrahydrofuran (THF), anhydrous (100 mL)
  - n-Butyllithium (1.6 M in hexane, 25 mL, 40 mmol, 4 eq.)
  - Methyl 4-(chloroformyl)benzoate (10 mmol, 1 eq.) in methanol (5 mL)
  - 1 M Hydrochloric acid (HCl) solution (50 mL)

- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Hexane
- Ethyl acetate
- Procedure:
  - In a 500-mL three-necked flask equipped with two dropping funnels and a mechanical stirrer, dissolve cyanoacetic acid, magnesium sulfate, and 2,2'-bipyridine in THF.
  - Flush the system with nitrogen and cool the flask to -78 °C using a dry ice/acetone bath.
  - Slowly add the n-butyllithium solution dropwise via a dropping funnel while maintaining vigorous stirring. Continue stirring for 30 minutes after the addition is complete; the solution may develop a slight purple color.
  - Add the solution of methyl 4-(chloroformyl)benzoate in methanol dropwise. The cloudy solution should turn yellow.
  - Continue stirring the reaction mixture at -78 °C for 1 hour.
  - Remove the cooling bath and allow the reaction to slowly warm to room temperature, then stir for an additional hour.
  - Quench the reaction by the dropwise addition of 1 M HCl solution. The solution should become clear and yellow.
  - Add water and DCM to the flask and transfer the contents to a separatory funnel.
  - Extract the aqueous layer three times with DCM.
  - Combine the organic layers and wash twice with saturated NaHCO<sub>3</sub> solution.

- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash chromatography on silica gel using a hexane:ethyl acetate (6:1) eluent to yield the final product.

#### Synthesis Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Methyl 4-(cyanoacetyl)benzoate**.

## Spectral Data

Spectral data is crucial for the structural confirmation of **Methyl 4-(cyanoacetyl)benzoate**.

While detailed peak assignments are not publicly available in a consolidated format, the expected spectral features based on its structure are described below.

### $^1\text{H}$ NMR Spectroscopy:

The  $^1\text{H}$  NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the cyanoacetyl group, and the methyl protons of the ester group. The aromatic protons would likely appear as a set of doublets in the downfield region (around 7-8 ppm). The methylene protons adjacent to the carbonyl and cyano groups would be expected in the range of 3-4 ppm, and the methyl ester protons would present as a singlet around 3.9 ppm.

### $^{13}\text{C}$ NMR Spectroscopy:

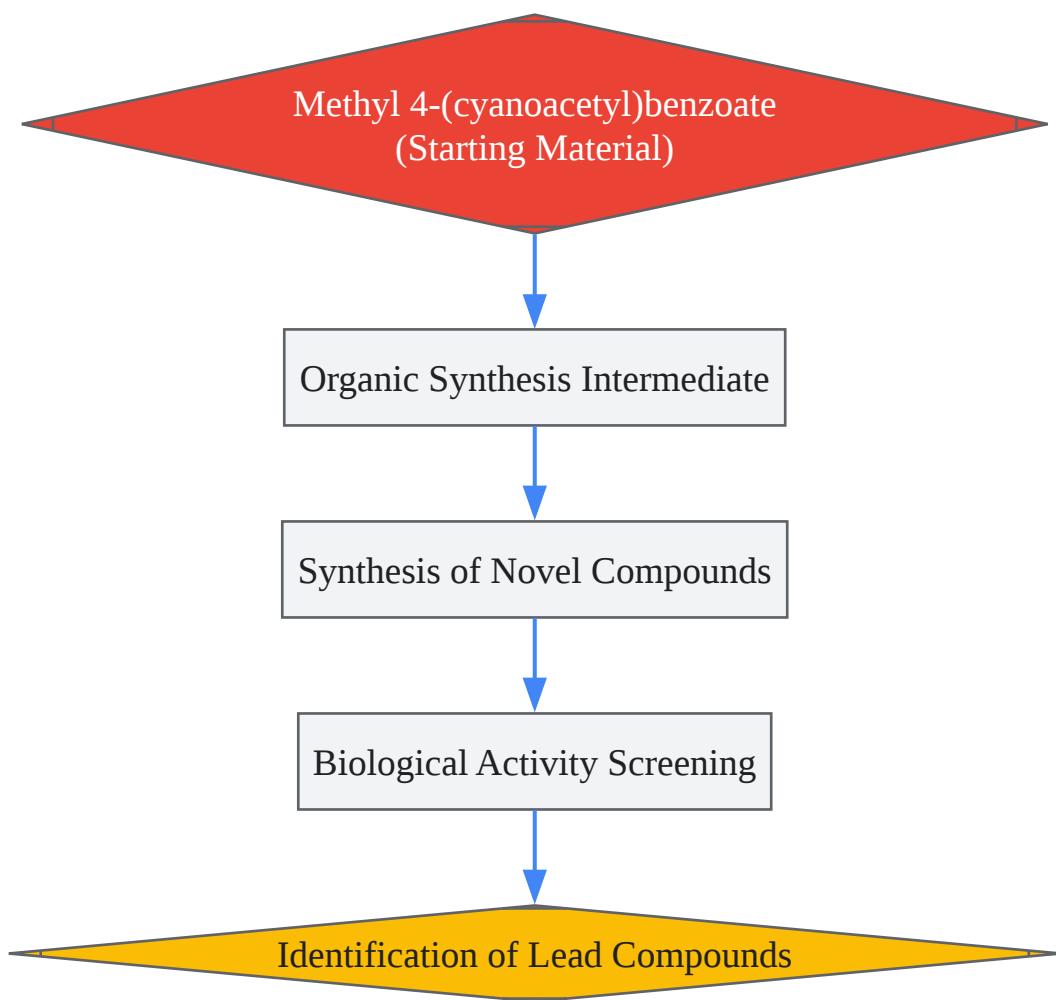
The  $^{13}\text{C}$  NMR spectrum will exhibit signals for the carbonyl carbons of the ester and ketone, the nitrile carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. The

carbonyl carbons are expected in the most downfield region (160-200 ppm), followed by the aromatic carbons (120-140 ppm) and the nitrile carbon (around 115-120 ppm). The methyl and methylene carbons would appear in the upfield region.

#### Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

- C≡N stretch: A sharp, medium-intensity peak around  $2250\text{ cm}^{-1}$ .
- C=O stretches: Strong absorptions for the ketone and ester carbonyl groups, typically in the region of  $1680\text{-}1750\text{ cm}^{-1}$ .
- C-O stretch: A strong band for the ester C-O bond in the  $1100\text{-}1300\text{ cm}^{-1}$  region.
- Aromatic C=C stretches: Medium to weak bands in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- C-H stretches: Aromatic C-H stretches above  $3000\text{ cm}^{-1}$  and aliphatic C-H stretches below  $3000\text{ cm}^{-1}$ .


#### Mass Spectrometry:

The mass spectrum of **Methyl 4-(cyanoacetyl)benzoate** is expected to show a molecular ion peak ( $M^+$ ) at  $m/z = 203$ . The fragmentation pattern would likely involve the loss of the methoxy group ( $-\text{OCH}_3$ ) from the ester, leading to a fragment at  $m/z = 172$ , and cleavage of the cyanoacetyl group. The most abundant fragment ion is reported to be at  $m/z = 163$ .<sup>[1]</sup>

## Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain regarding the specific biological activities or involvement of **Methyl 4-(cyanoacetyl)benzoate** in cellular signaling pathways. Its primary utility, as documented, is as a chemical intermediate in the synthesis of more complex molecules. Researchers interested in the potential biological effects of this compound would need to conduct *de novo* studies.

#### Logical Relationship Diagram for Research Application:



[Click to download full resolution via product page](#)

Caption: Role of **Methyl 4-(cyanoacetyl)benzoate** in a research context.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 4-(cyanoacetyl)benzoate | C11H9NO3 | CID 736021 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]
- 4. METHYL 4-(CYANOACETYL)BENZOATE | 69316-08-1 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-(cyanoacetyl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331329#methyl-4-cyanoacetyl-benzoate-structure-and-formula>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)